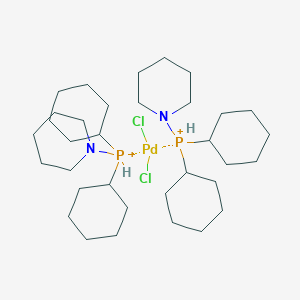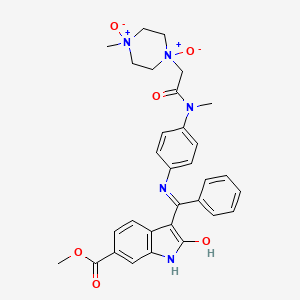
Intedanib Piperazinyl N,N'-Dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Intedanib Piperazinyl N,N’-Dioxide is a derivative of Intedanib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). This compound is known for its significant role in inhibiting angiogenesis, making it a valuable asset in the treatment of various diseases, including idiopathic pulmonary fibrosis and certain types of cancer .
Métodos De Preparación
The synthesis of Intedanib Piperazinyl N,N’-Dioxide involves several steps, starting with the condensation reaction of 4-(R acetate-2-yl)-3-nitrobenzoate and trimethyl orthobenzoate. This is followed by a substitution reaction with N-(4-aminophenyl)-N-methyl-2-(4-methyl piperazine-1-yl) acetamide under the action of an acid-binding agent. The final steps involve reduction and cyclization reactions to produce the desired compound . Industrial production methods focus on optimizing these reactions to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments .
Análisis De Reacciones Químicas
Intedanib Piperazinyl N,N’-Dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Cyclization: Cyclization reactions are crucial in forming the piperazine ring, often catalyzed by nickel or palladium catalysts
The major products formed from these reactions include various substituted piperazines and piperidinones, which have significant pharmacological activities .
Aplicaciones Científicas De Investigación
Intedanib Piperazinyl N,N’-Dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular processes, particularly in inhibiting angiogenesis.
Mecanismo De Acción
Intedanib Piperazinyl N,N’-Dioxide exerts its effects by competitively inhibiting the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) receptors. This inhibition prevents the phosphorylation of these receptors, thereby blocking the downstream signaling pathways that promote angiogenesis and cellular proliferation .
Comparación Con Compuestos Similares
Intedanib Piperazinyl N,N’-Dioxide is often compared with other angiokinase inhibitors such as Pirfenidone and Nintedanib. While all these compounds inhibit angiogenesis, Intedanib Piperazinyl N,N’-Dioxide is unique in its dual inhibition of both RTKs and nRTKs, providing a broader spectrum of activity . Similar compounds include:
Propiedades
Fórmula molecular |
C31H33N5O6 |
|---|---|
Peso molecular |
571.6 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C31H33N5O6/c1-34(27(37)20-36(41)17-15-35(2,40)16-18-36)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)42-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3 |
Clave InChI |
UGEGJAQWOFSWLP-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)C[N+]5(CC[N+](CC5)(C)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


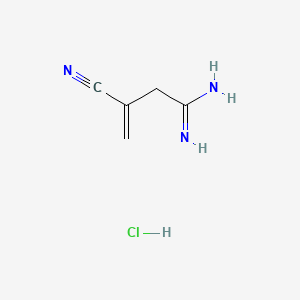
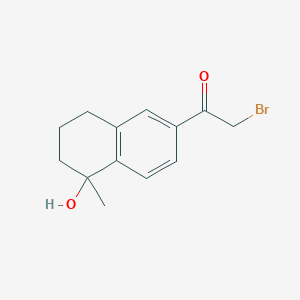
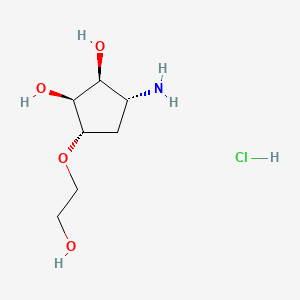
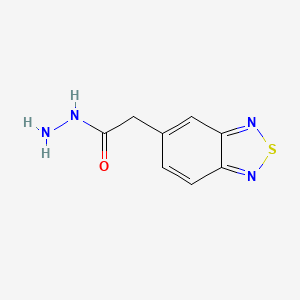


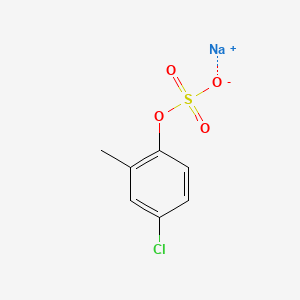
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide](/img/structure/B13852488.png)

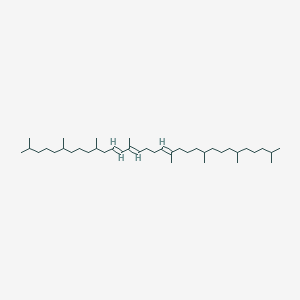


![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)
